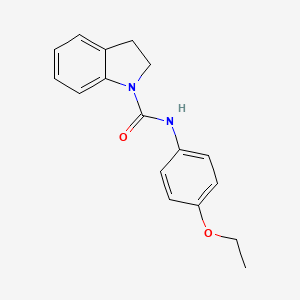
N-(4-Ethoxyphenyl)indolinylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Ethoxyphenyl)indolinylformamide” is a research chemical with the CAS number 904808-01-1 . It has a molecular formula of C17H18N2O2 and a molecular weight of 282.34 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: CCOC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32 . This notation provides a way to describe the structure of chemical species using short ASCII strings.科学的研究の応用
Metabolism and Disposition in Humans
Research by Shaffer et al. (2008) on a structurally related compound, a γ-aminobutyric acid type A receptor partial agonist, reveals insights into metabolism and disposition in humans. The study demonstrates the compound's metabolism through oxidative deamination and its tolerance in humans, with significant excretion observed in feces compared to urine. This provides a foundational understanding of how similar compounds, including N-(4-Ethoxyphenyl)indolinylformamide, might be metabolized and disposed of in human bodies (Shaffer et al., 2008).
Chemical Synthesis and Reactivity
Ishikawa et al. (2000) explored the Bischler-Napieralski reaction of 2-aryl aromatic formamides, providing a detailed examination of substituent effects and reaction mechanisms. This research can offer valuable insights into the synthetic pathways and chemical reactivity of this compound, aiding in the development of novel synthetic methods and derivatives for various scientific applications (Ishikawa et al., 2000).
Environmental Impact and Biodegradation
Studies on nonylphenols, like the one by Guenther et al. (2002), highlight the ubiquity of these compounds in food and their potential environmental impact. Although not directly related to this compound, this research underscores the importance of understanding the environmental fate and biodegradation pathways of chemically related compounds to assess their ecological safety and develop strategies for minimizing their environmental footprint (Guenther et al., 2002).
Therapeutic Potential and Mechanisms
Lee et al. (2018) reported on the development of 5-aroylindolyl-substituted hydroxamic acids, highlighting their potential in treating Alzheimer's disease. This study is particularly relevant for understanding the therapeutic potential of this compound derivatives, focusing on their ability to cross the blood-brain barrier and ameliorate disease phenotypes. Such research could pave the way for new treatments for neurological conditions, leveraging the unique properties of this compound and its derivatives (Lee et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-15-9-7-14(8-10-15)18-17(20)19-12-11-13-5-3-4-6-16(13)19/h3-10H,2,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXPEVRBKPSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2849735.png)

![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)
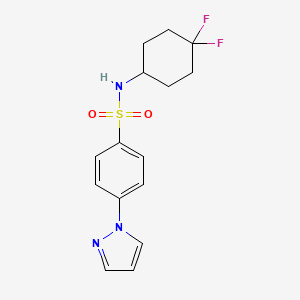

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)
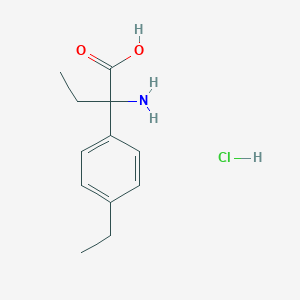
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2849745.png)
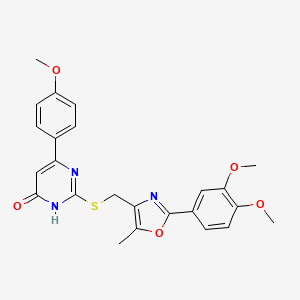
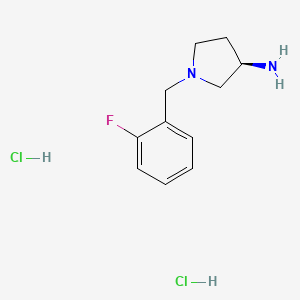
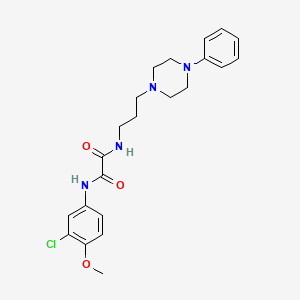
![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

